Ethyl 3-chloro-2,2-dimethylpropanoate

Synthetic Chemistry Process Development Purification

Ethyl 3-chloro-2,2-dimethylpropanoate (CAS 106315-37-1) is a chlorinated ester, also known as ethyl 3-chloropivalate, belonging to the class of aliphatic chlorinated esters. Its structure features a sterically hindered pivalate-like core with a chloro substituent and an ethyl ester group.

Molecular Formula C7H13ClO2
Molecular Weight 164.63 g/mol
CAS No. 106315-37-1
Cat. No. B010351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-chloro-2,2-dimethylpropanoate
CAS106315-37-1
Molecular FormulaC7H13ClO2
Molecular Weight164.63 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)(C)CCl
InChIInChI=1S/C7H13ClO2/c1-4-10-6(9)7(2,3)5-8/h4-5H2,1-3H3
InChIKeyNEVHNBRNUWSFSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Chloro-2,2-Dimethylpropanoate (CAS 106315-37-1): A Sterically Hindered Chloroester Building Block for Pharmaceutical and Agrochemical R&D


Ethyl 3-chloro-2,2-dimethylpropanoate (CAS 106315-37-1) is a chlorinated ester, also known as ethyl 3-chloropivalate, belonging to the class of aliphatic chlorinated esters . Its structure features a sterically hindered pivalate-like core with a chloro substituent and an ethyl ester group. This compound is primarily utilized as a versatile synthetic intermediate in the production of pharmaceuticals and agrochemicals, where its unique combination of steric bulk and a reactive electrophilic chlorine center enables selective transformations [1].

Why Ethyl 3-Chloro-2,2-Dimethylpropanoate Cannot Be Simply Swapped for In-Class Analogs: The Critical Impact of Ester Group and Sterics on Reactivity and Physical Properties


Generic substitution among in-class chloroesters like Ethyl 3-chloro-2,2-dimethylpropanoate is not feasible due to significant differences in both physical properties and chemical reactivity profiles . The presence of the ethyl ester group, as opposed to a methyl or acid group, directly alters boiling point, density, and lipophilicity (XLogP3-AA), which are critical parameters for reaction design, purification, and downstream processing [1]. Furthermore, the sterically hindered 2,2-dimethyl core profoundly influences the rate of nucleophilic substitutions compared to less hindered analogs, making each derivative's reactivity profile a key differentiator for successful synthetic route selection .

Ethyl 3-Chloro-2,2-Dimethylpropanoate (CAS 106315-37-1) Procurement Evidence: Quantitative Differentiation Against Key Analogs


Volatility and Work-Up Efficiency: 183.5 °C Boiling Point vs. Methyl Ester (160.9 °C)

Ethyl 3-chloro-2,2-dimethylpropanoate exhibits a significantly higher boiling point of 183.5 °C at 760 mmHg compared to its methyl ester analog, Methyl 3-chloro-2,2-dimethylpropanoate, which boils at 160.9 °C under identical pressure [1]. This 22.6 °C difference directly impacts distillation and purification strategies in multi-step synthesis, offering a distinct operational window for researchers.

Synthetic Chemistry Process Development Purification

Density and Phase Behavior: 1.035 g/cm³ vs. Acid and Methyl Ester Analogs

The density of Ethyl 3-chloro-2,2-dimethylpropanoate is reported as 1.035 g/cm³ [1]. This is lower than its methyl ester analog (1.056 g/cm³) and significantly lower than the parent acid, 3-chloro-2,2-dimethylpropanoic acid (1.166 g/cm³) [2]. These differences in mass per volume are critical for accurate reagent metering, biphasic reaction behavior, and final formulation consistency.

Formulation Science Reaction Engineering Physical Chemistry

Analytical Standard and Purity Grade: Commercial Availability at 97% Assay for Reliable R&D

Ethyl 3-chloro-2,2-dimethylpropanoate is commercially available from reputable suppliers like Thermo Scientific with a high minimum purity specification of 97.0% . This level of purity is critical for its documented use as an analytical standard for HPLC and in drug development research, ensuring reproducibility and minimizing interference from impurities .

Analytical Chemistry Method Development Quality Control

Ethyl 3-Chloro-2,2-Dimethylpropanoate (106315-37-1): Recommended Application Scenarios Based on Differentiating Evidence


Synthetic Intermediate in Pharmaceutical R&D Requiring Sterically Hindered Electrophiles

Procure this compound when a synthetic route demands a sterically bulky electrophile for SN2 reactions. The 2,2-dimethyl group shields the ester carbonyl and influences the rate of nucleophilic attack at the primary chloro site, a key feature for controlling selectivity in complex molecule synthesis [1]. Its high purity (≥97%) ensures reliable yields and minimizes byproduct formation in early-stage drug discovery .

Analytical Standard for HPLC Method Development and Validation

Use Ethyl 3-chloro-2,2-dimethylpropanoate as a certified analytical standard for developing and validating HPLC methods, particularly for analyzing related chloropivalate derivatives or as a system suitability standard [1]. Its well-defined physical properties, such as boiling point and density, facilitate accurate standard preparation and method robustness testing [2].

Precursor for Agrochemical Intermediates with Controlled Lipophilicity

The ethyl ester moiety confers a specific lipophilicity (XLogP3-AA ~1.8, as extrapolated from class analogs) that is distinct from the more polar acid or less lipophilic methyl ester [1]. This property makes it a preferred building block for agrochemical intermediates, where precise partition coefficients are critical for optimizing the bioavailability and environmental fate of herbicides and pesticides .

Process Chemistry Studies on Steric Effects in Nucleophilic Substitution

The combination of a primary alkyl chloride and a neopentyl-like steric environment makes this compound an ideal model substrate for studying the impact of steric hindrance on SN2 reaction kinetics [1]. Its higher boiling point compared to the methyl ester allows for easier kinetic monitoring at elevated temperatures, and its liquid state at room temperature simplifies experimental setup compared to the solid acid analog [2].

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